4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
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Description
The compound “4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” belongs to the class of organic compounds known as organoboron compounds. These are compounds containing a chemical bond between a carbon atom and a boron atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through substitution reactions . For example, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide is obtained by a two-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as FTIR, 1H and 13C NMR, and MS . X-ray diffraction is also used to gauge the single crystal structure .Chemical Reactions Analysis
Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, include a refractive index of n20/D 1.471 (lit.), a boiling point of 81.5-82 °C/13 mmHg (lit.), and a density of 1.149 g/mL at 25 °C (lit.) .Scientific Research Applications
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Buchwald-Hartwig Cross Coupling Reaction : This reaction is used to form carbon-nitrogen bonds and carbon-oxygen bonds. The reaction involves the coupling of an aryl or alkenyl halide with an amine or phenol using a palladium catalyst .
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Suzuki-Miyaura Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with a boronic acid using a palladium catalyst .
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Stille Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with an organotin compound using a palladium catalyst .
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Sonogashira Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with a terminal alkyne using a palladium catalyst .
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Negishi Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with an organozinc compound using a palladium catalyst .
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Heck Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with an alkene using a palladium catalyst .
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Pharmaceutical Applications : Compounds with a diazine scaffold, which is a two-nitrogen containing compound, are reported to exhibit a wide range of pharmacological applications . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
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Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines : The functionalized 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine was prepared by reacting 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions .
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Buchwald-Hartwig Cross Coupling Reaction : This reaction is used to form carbon-nitrogen bonds and carbon-oxygen bonds. The reaction involves the coupling of an aryl or alkenyl halide with an amine or phenol using a palladium catalyst .
-
Suzuki-Miyaura Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with a boronic acid using a palladium catalyst .
-
Stille Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with an organotin compound using a palladium catalyst .
-
Sonogashira Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with a terminal alkyne using a palladium catalyst .
-
Negishi Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with an organozinc compound using a palladium catalyst .
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Heck Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with an alkene using a palladium catalyst .
properties
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8,17H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXBYHLXCIZBPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681928 |
Source
|
Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole | |
CAS RN |
1256358-95-8 |
Source
|
Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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